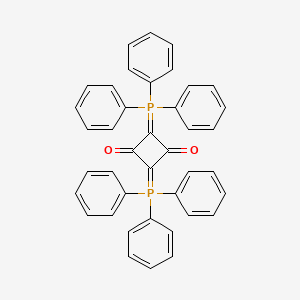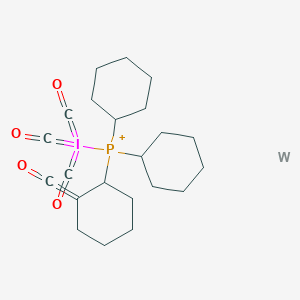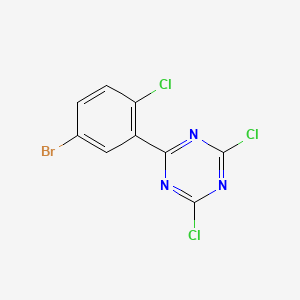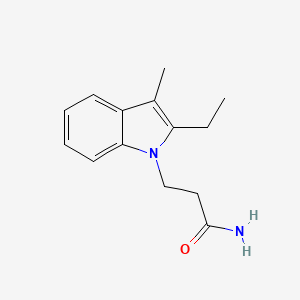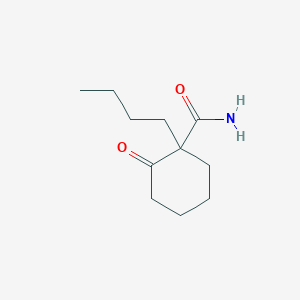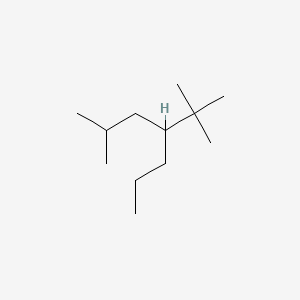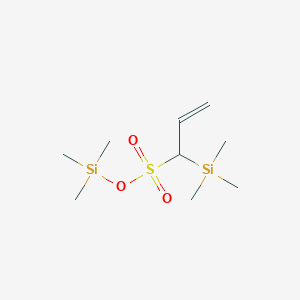
Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate is an organosilicon compound that features a sulfonate group attached to a propene backbone, with trimethylsilyl groups at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate typically involves the reaction of trimethylsilyl chloride with a suitable sulfonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield sulfonate derivatives, while addition reactions can produce various adducts.
Scientific Research Applications
Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the double bond in the propene backbone can undergo addition reactions. The trimethylsilyl groups provide stability and influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 1-propyne: Another organosilicon compound with a similar structure but different reactivity due to the presence of a triple bond.
Trimethylsilyl 1-butene: Similar in structure but with a longer carbon chain, affecting its chemical properties and applications.
Trimethylsilyl 1-pentene: Similar to Trimethylsilyl 1-butene but with an even longer carbon chain.
Uniqueness
Trimethylsilyl 1-(trimethylsilyl)prop-2-ene-1-sulfonate is unique due to the presence of both sulfonate and trimethylsilyl groups, which impart distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and other applications.
Properties
CAS No. |
62425-71-2 |
|---|---|
Molecular Formula |
C9H22O3SSi2 |
Molecular Weight |
266.51 g/mol |
IUPAC Name |
trimethylsilyl 1-trimethylsilylprop-2-ene-1-sulfonate |
InChI |
InChI=1S/C9H22O3SSi2/c1-8-9(14(2,3)4)13(10,11)12-15(5,6)7/h8-9H,1H2,2-7H3 |
InChI Key |
IRNHMOXTIUKDFL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C=C)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


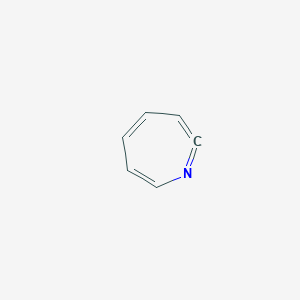
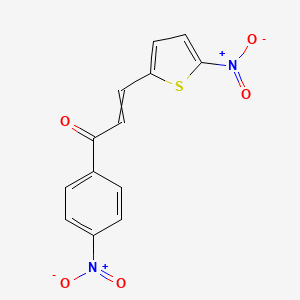
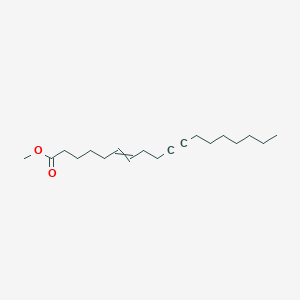
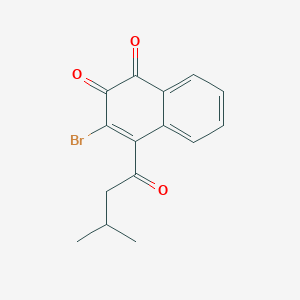
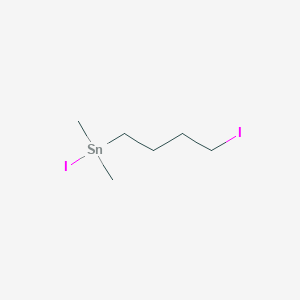
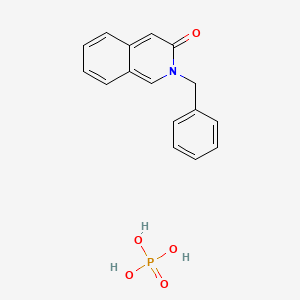
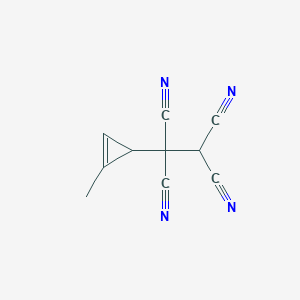
![(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone](/img/structure/B14537924.png)
